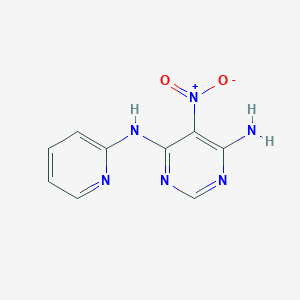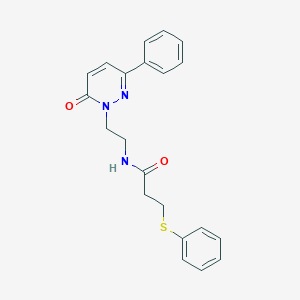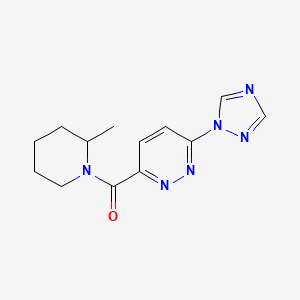![molecular formula C22H19FN6O2 B2425355 5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921828-43-5](/img/structure/B2425355.png)
5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H19FN6O2 and its molecular weight is 418.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Characterization
Triazole derivatives have been synthesized through various methods, demonstrating their versatility in organic synthesis. For instance, Bereznitski et al. (2002) described the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, highlighting the importance of triazole derivatives in chiral discrimination and separation technologies Bereznitski et al., 2002. Fulloon and Wentrup (2009) explored the generation of fluoroquinolones from imidoylketenes and iminopropadienones, indicating the role of triazole structures in fluoroquinolone synthesis Fulloon & Wentrup, 2009.
Biological and Pharmacological Applications
Triazole derivatives have been examined for their antimicrobial activities. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents Bektaş et al., 2007. Another study by Volkova, Levshin, and Perlovich (2020) focused on the solubility thermodynamics and partitioning processes of a triazole compound, providing insights into its pharmaceutical attributes Volkova et al., 2020.
Material Science and Molecular Probes
In the field of materials science, triazole derivatives have been utilized in the development of fluorescent molecular probes and polyamides. Diwu et al. (1997) synthesized fluorescent solvatochromic dyes, showcasing the application of triazole compounds in creating sensitive fluorescent molecular probes Diwu et al., 1997. Mallakpour and Rafiee (2007) described the preparation and characterization of new photoactive polyamides containing triazole units, underscoring their potential in photonic and electronic materials Mallakpour & Rafiee, 2007.
properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c1-12-4-5-13(2)15(10-12)11-28-17-19(30)24-22(31)27(3)20(17)29-18(25-26-21(28)29)14-6-8-16(23)9-7-14/h4-10H,11H2,1-3H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWFYIRNFVLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)
![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)
![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2425276.png)

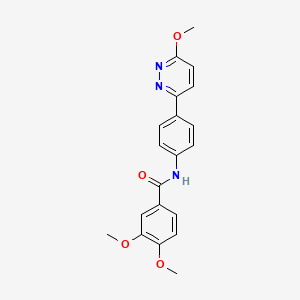
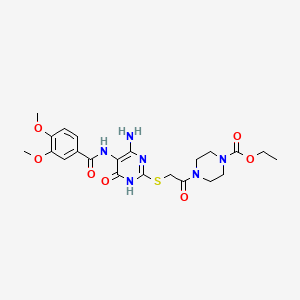

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2425287.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425288.png)
![2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2425289.png)
